molecular formula C8H4ClF2NOS B11719001 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole

Cat. No.: B11719001
M. Wt: 235.64 g/mol
InChI Key: RCILTFUUOHQVPN-UHFFFAOYSA-N
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Description

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole (: 1261808-42-7) is a high-value chemical intermediate in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged scaffold in pharmaceutical development, substituted with a reactive chloro group at the 2-position and a difluoromethoxy group at the 5-position . The incorporation of the difluoromethoxy group is a strategic modification employed to enhance the metabolic stability, membrane permeability, and bioavailability of lead molecules . This fluorine-containing moiety is a key feature in modern drug discovery, found in commercially available drugs and bioactive molecules . The 2-chloro substituent serves as a versatile handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, allowing researchers to diversify the structure and create a wide array of novel derivatives . Primary Research Applications: This compound is primarily utilized as a key precursor in the synthesis of more complex, bioactive molecules. It serves as a critical building block for the construction of 2-(2-(difluoromethoxy)aryl)benzo[d]thiazole derivatives, which are of significant interest for screening against various biological targets . The benzothiazole nucleus is widely recognized for its diverse biological activities, which include antimicrobial, antitumor, antiviral, and anti-inflammatory properties . Researchers can leverage the reactivity of this compound to develop new potential inhibitors for enzymes like DNA gyrase, UDP-N-acetyl enolpyruvyl glucosamine reductase (MurB), and others, which are validated targets in antibacterial research . Handling and Usage: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClF2NOS

Molecular Weight

235.64 g/mol

IUPAC Name

2-chloro-5-(difluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H4ClF2NOS/c9-7-12-5-3-4(13-8(10)11)1-2-6(5)14-7/h1-3,8H

InChI Key

RCILTFUUOHQVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)N=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with 2-chloro-5-(difluoromethoxy)benzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzothiazoles.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has demonstrated that 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole exhibits promising anticancer properties. It has been evaluated against several cancer cell lines, including those from breast and colon cancers. The compound is believed to induce apoptosis in cancer cells, positioning it as a candidate for further pharmacological studies aimed at developing new cancer therapies.

1.2 Mechanism of Action

The proposed mechanism of action involves the inhibition of specific cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. This inhibition may raise concerns regarding potential drug-drug interactions when co-administered with other pharmaceuticals, necessitating further investigation into its pharmacokinetics and safety profile.

1.3 Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) have shown that modifications to the compound's structure can significantly influence its biological activity. The presence of the difluoromethoxy group enhances its interaction with biological targets, making it a valuable subject for ongoing research in drug design .

Agricultural Applications

2.1 Agrochemical Potential

The compound is also being explored for its potential as an agrochemical. Its unique chemical properties may allow it to serve as an effective pesticide or herbicide, contributing to sustainable agricultural practices. The interactions of this compound with various biological systems could lead to the development of novel agricultural products that minimize environmental impact.

Biological Evaluation

4.1 Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Preliminary studies indicate moderate to good efficacy against specific pathogens, suggesting that this compound could serve as a template for developing new antimicrobial agents .

4.2 In Vitro Studies

In vitro studies have highlighted the biological activity of this compound, demonstrating its potential effectiveness in treating infections caused by resistant strains of bacteria and fungi. Further exploration into its mechanism of action could reveal additional therapeutic uses .

Case Studies

Several case studies have documented the applications and findings related to this compound:

Study ReferenceObjectiveKey Findings
Evaluate anticancer propertiesInduces apoptosis in breast and colon cancer cells
Investigate antimicrobial efficacyModerate activity against bacterial and fungal strains
Assess agrochemical potentialPotential use as a pesticide or herbicide

These case studies illustrate the compound's versatility and potential across various domains.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular processes. The benzothiazole ring can interact with proteins, DNA, or other biomolecules, leading to various biological effects. The difluoromethoxy group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared below based on substituent type, position, and biological/physical properties:

Compound Name Substituents (Position) Key Features Biological Activity/Applications
2-Chloro-5-(difluoromethoxy)benzo[d]thiazole Cl (2), OCF₂H (5) Enhanced lipophilicity; potential CNS penetration Anticancer, antimicrobial (hypothetical)
5-Chloro-2-ethylbenzo[d]thiazole Cl (5), CH₂CH₃ (2) Increased steric bulk; reduced polarity Enzyme modulation (e.g., benzpyrene hydroxylase induction)
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole Cl (2), CF₃ (5) Strong electron-withdrawing effect; high metabolic resistance Herbicidal, antifungal
5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole Cl (5), 3,4,5-OCH₃ (2) Improved solubility due to methoxy groups; planar structure Antimalarial, antitubular
2-Chloro-6-(difluoromethoxy)benzo[d]thiazole Cl (2), OCF₂H (6) Positional isomerism alters binding affinity Under investigation

Substituent Position Impact :

  • Position 2 Chloro Substitution : Common in benzothiazoles for enhancing binding to enzymatic targets (e.g., benzpyrene hydroxylase) .
  • Position 5 vs. 6 Substitutions : The 5-position substituents (e.g., OCF₂H, CF₃) directly influence electronic properties and steric interactions, while 6-position analogues may exhibit reduced activity due to altered spatial orientation .

Physicochemical Properties

  • Lipophilicity : The difluoromethoxy group (logP ~3.97) offers moderate hydrophobicity compared to trifluoromethyl (logP ~3.97) and methoxy (logP ~2.1) groups, influencing pharmacokinetics .
  • Crystal Packing : Dihedral angles between the benzothiazole core and substituents (e.g., 5.15° in trifluoromethyl derivatives) affect molecular stacking and solubility .

Biological Activity

2-Chloro-5-(difluoromethoxy)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring substituted with a chlorine atom and a difluoromethoxy group. Its molecular formula is C9H6ClF2NOSC_9H_6ClF_2NOS, with a molecular weight of approximately 227.65 g/mol. The difluoromethoxy group enhances its solubility and reactivity, making it suitable for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, including breast (MDA-MB-231) and colon cancers (HCT116), showing effective induction of apoptosis in these cells. The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.2Induction of apoptosis
HCT11612.8Inhibition of cell proliferation
HT2918.4Disruption of signaling pathways

Enzyme Inhibition

The compound has also been identified as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition raises concerns regarding potential drug-drug interactions when co-administered with other pharmaceuticals, necessitating further investigation into its pharmacokinetics and safety profile.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing chlorinated precursors and difluoromethoxy reagents.
  • Multi-step Synthesis : Involving the formation of intermediates that eventually yield the target compound.

These methods allow for efficient production with high yields while maintaining the integrity of the compound's structure.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of this compound:

  • A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against various pathogens, indicating potential use in treating infections alongside cancer therapies .
  • Another investigation into thiazole derivatives revealed their effectiveness as acetylcholinesterase inhibitors, suggesting possible neuroprotective effects which could be relevant for conditions like Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-5-(difluoromethoxy)benzo[d]thiazole?

  • Methodological Answer : A widely used approach involves cyclocondensation of substituted carboxaldehydes with 2-aminobenzenethiol derivatives. For example, pyrazole-4-carboxaldehyde reacts with 2-aminobenzenethiol in ethanol under PCl₃ catalysis to yield benzo[d]thiazole derivatives . Adjusting precursors (e.g., introducing chloro and difluoromethoxy groups) can target the desired compound. Zinc(II)-catalyzed strategies are also effective for synthesizing 2-aminobenzothiazole derivatives, which can be further functionalized . Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and purification via recrystallization (water-ethanol mixtures) or chromatography .

Q. How to characterize the purity and structure of this compound?

  • Methodological Answer : Purity : Melting point analysis (e.g., m.p. 239–243°C for similar difluoromethoxy-benzimidazole derivatives ) and HPLC. Structural Confirmation :
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretches near 1100–1250 cm⁻¹ for difluoromethoxy ).
  • NMR : ¹H NMR detects aromatic protons and methoxy groups; ¹³C NMR confirms substitution patterns. For example, thiazole carbons resonate at δ 150–160 ppm .
  • Elemental Analysis : Validate empirical formulas (e.g., C₈H₆F₂N₂OS for a related compound ).
  • X-ray Crystallography : Resolve bond lengths and dihedral angles (e.g., thiazole-phenyl coplanarity in trifluoromethyl-thiazole derivatives ).

Advanced Research Questions

Q. What strategies optimize the introduction of the difluoromethoxy group in benzo[d]thiazole derivatives?

  • Methodological Answer :
  • Precursor Selection : Use 2-chloro-5-fluorobenzaldehyde (or analogues) as a starting material, substituting fluorine with difluoromethoxy via nucleophilic aromatic substitution .
  • Fluorination Agents : Employ ClF₃ or SF₄ under controlled conditions to avoid over-fluorination. For example, thionyl chloride (SOCl₂) facilitates halogen exchange in trifluoromethyl-thiazole synthesis .
  • Protecting Groups : Temporarily block reactive sites (e.g., amines) during fluorination to direct regioselectivity .

Q. How do structural modifications at the 2-position of benzo[d]thiazole affect biological activity?

  • Methodological Answer :
  • Chloro Substitution : Enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., PFOR enzyme inhibition in nitro-thiazole amides ).
  • Aryl vs. Alkyl Groups : Aryl substituents (e.g., phenyl, thiophenyl) increase π-π stacking interactions, as seen in benzimidazole-thiazole hybrids with antiviral activity .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) can predict binding affinities. For example, trifluoromethyl groups in thiazole derivatives stabilize interactions with catalytic residues .

Q. What are the challenges in analyzing the crystal structure of halogenated benzo[d]thiazoles?

  • Methodological Answer :
  • Halogen Effects : Heavy atoms (Cl, F) cause X-ray absorption edge artifacts, complicating electron density maps. Use high-resolution synchrotron data for clarity .
  • Hydrogen Bonding : Halogens disrupt classical H-bond networks. Non-classical interactions (e.g., C–H⋯F) dominate packing, as observed in N-(5-chlorothiazol-2-yl)benzamide derivatives .
  • Thermal Motion : Fluorine’s high electronegativity increases anisotropic displacement parameters. Refinement with riding H-atom models improves accuracy .

Q. How to resolve contradictory data in reaction yields for thiazole derivatives?

  • Methodological Answer :
  • Variable Optimization : Screen solvents (e.g., DMSO vs. ethanol), catalysts (ZnCl₂ vs. PCl₃), and temperatures . For example, refluxing in ethanol increases yields by 15–20% compared to room-temperature reactions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or over-oxidized species).
  • Reproducibility : Strict moisture control (e.g., anhydrous ethanol ) and inert atmospheres (N₂/Ar) minimize side reactions.

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